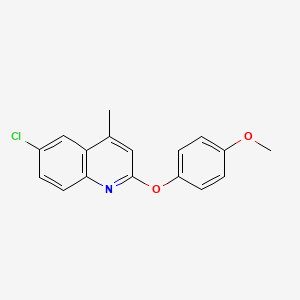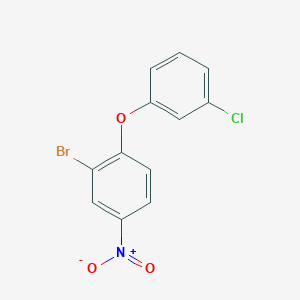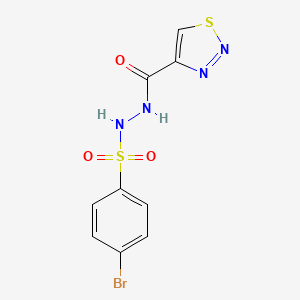
6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline
Overview
Description
6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline (CMPQ) is a quinoline derivative that has been extensively studied due to its potential applications in a variety of fields. It is a highly versatile compound, as it can be used for medicinal and industrial purposes, as well as for scientific research. CMPQ is known to possess a wide range of biological activities, such as anti-inflammatory, antioxidant, antifungal, and anti-cancer activities. Furthermore, its chemical structure makes it an ideal candidate for the synthesis of new compounds with various biological activities.
Scientific Research Applications
Anticancer Potential
- The compound, similar in structure to 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline, was identified as a potent apoptosis inducer and anticancer candidate with high blood-brain barrier penetration, demonstrating effectiveness in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Synthesis of Complex Quinolines
- The study demonstrated the synthesis of complex quinolines from 6,7-Dimethoxy-4-methylquinoline, leading to the formal total syntheses of various natural products (Roberts et al., 1997).
Development of Tubulin-Polymerization Inhibitors
- Compounds structurally similar to 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline were optimized as novel classes of tubulin-polymerization inhibitors, targeting the colchicine site, with potential for cancer treatment (Wang et al., 2014).
Antimicrobial Applications
- A related quinoline compound exhibited antimicrobial activity against various foodborne bacteria, hinting at potential applications for 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline in food safety and preservation (Kim et al., 2014).
Application in Malaria Treatment
- A structurally similar compound was synthesized and tested against Plasmodium yoenii in mice, indicating the potential for 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline in malaria treatment (Zheng et al., 1991).
Chemosensor for Heavy Metals
- A quinoline derivative was studied as a chemosensor for cadmium, suggesting a possible application for 6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline in environmental monitoring (Prodi et al., 2001).
Mechanism of Action
properties
IUPAC Name |
6-chloro-2-(4-methoxyphenoxy)-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-9-17(19-16-8-3-12(18)10-15(11)16)21-14-6-4-13(20-2)5-7-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLDIMBGMXTTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxyphenoxy)-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl butyrate](/img/structure/B3037372.png)
![4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3037373.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B3037375.png)
![2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B3037376.png)
![1,3-Dimethyl-5,5-bis[[4-(trifluoromethyl)phenyl]methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3037379.png)

![1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3037382.png)
![3-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B3037385.png)
![2-(4-chlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B3037387.png)
![(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3037390.png)
![4-Chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037391.png)
![2-chloro-4-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B3037393.png)